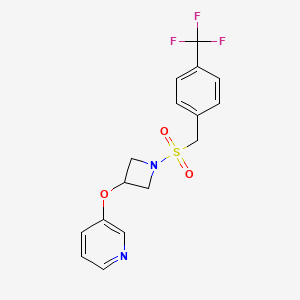

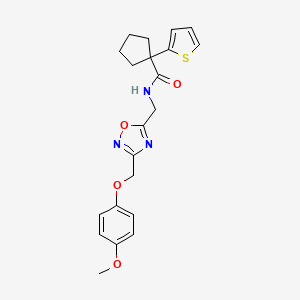

![molecular formula C29H25FN2OS B2697937 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223848-28-9](/img/structure/B2697937.png)

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a chemical compound with the molecular formula C29H25FN2OS. It is a derivative of thieno[3,2-c]quinoline .

Synthesis Analysis

The synthesis of thieno[3,2-c]quinoline derivatives often involves cyclization reactions of substituted thiophenes . The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The compound also contains ethylphenyl, phenylpropyl, and carboxamide functional groups.Chemical Reactions Analysis

The chemical reactions associated with thieno[3,2-c]quinoline derivatives are diverse. The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations labeled with carbon-11, show high specific binding to PBR in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).

Molecular Labeling and Receptor Antagonists

Functionalization through lithiation of quinoline-carboxamide compounds has been applied to the labeling of NK-3 receptor antagonists with carbon-11. This methodology supports the synthesis of radioactively labeled compounds for in vivo study of specific receptors by PET, highlighting its application in drug development and neuroscientific research (Bennacef et al., 2007).

Fluorophores for Biochemical Studies

Quinoline derivatives are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. Their ability to act as DNA fluorophores makes them valuable in the search for new, more sensitive, and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thieno[3,2-c]quinoline derivatives, has been explored for their potential in creating new materials with unique optical properties. These compounds are of interest in the development of organic electronics and photonics, demonstrating the chemical versatility and application breadth of quinoline derivatives (Mekheimer et al., 2005).

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTNMNUETYPSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

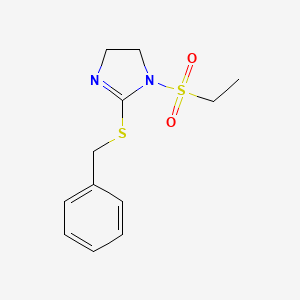

![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)

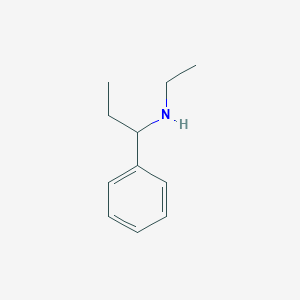

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

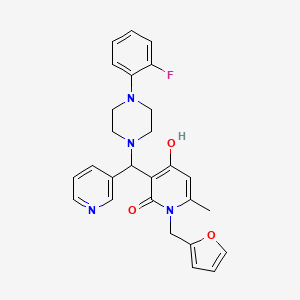

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)